molecular formula C6H14NO4P B14065902 2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 101707-61-3

2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one

Katalognummer: B14065902
CAS-Nummer: 101707-61-3
Molekulargewicht: 195.15 g/mol
InChI-Schlüssel: YJKIBRDMKHRECH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one is an organic compound with a unique structure that includes a dimethylamino group, an ethoxy group, and a dioxaphospholanone ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol. This intermediate is then reacted with a suitable phosphorus-containing reagent to form the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce simpler amines and alcohols .

Wissenschaftliche Forschungsanwendungen

2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one exerts its effects involves interactions with various molecular targets. The dimethylamino group can act as a nucleophile, participating in substitution reactions. The dioxaphospholanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Dimethylamino)ethanol: A simpler compound with similar functional groups but lacking the dioxaphospholanone ring.

    Bis(2-dimethylaminoethyl) ether: Contains two dimethylamino groups and an ether linkage, offering different reactivity.

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but without the phosphorus-containing ring.

Uniqueness

2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its combination of a dimethylamino group, an ethoxy group, and a dioxaphospholanone ring. This unique structure imparts distinct reactivity and makes it valuable in various applications, particularly in catalysis and organic synthesis .

Eigenschaften

CAS-Nummer

101707-61-3

Molekularformel

C6H14NO4P

Molekulargewicht

195.15 g/mol

IUPAC-Name

N,N-dimethyl-2-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]ethanamine

InChI

InChI=1S/C6H14NO4P/c1-7(2)3-4-9-12(8)10-5-6-11-12/h3-6H2,1-2H3

InChI-Schlüssel

YJKIBRDMKHRECH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOP1(=O)OCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.